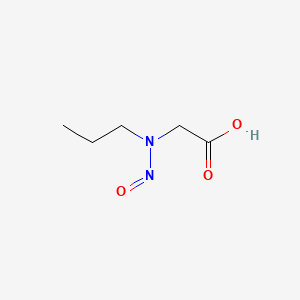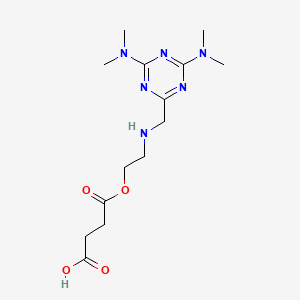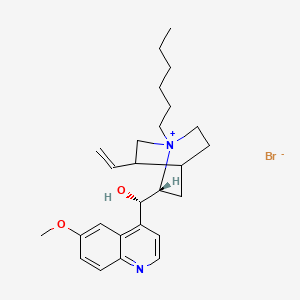
Quinine, hexylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.
Analyse Des Réactions Chimiques
Types of Reactions
Quinine, hexylbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide group in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted quinine derivatives with various functional groups replacing the bromide.
Applications De Recherche Scientifique
Quinine, hexylbromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.
Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.
Comparaison Avec Des Composés Similaires
Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:
Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.
Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.
Propriétés
Numéro CAS |
63717-08-8 |
|---|---|
Formule moléculaire |
C26H37BrN2O2 |
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1 |
Clé InChI |
HHVSGZJTRORQKO-RRAKKABASA-M |
SMILES isomérique |
CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
SMILES canonique |
CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



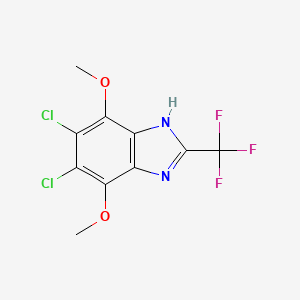


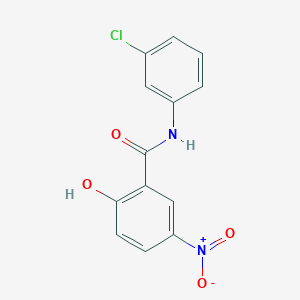
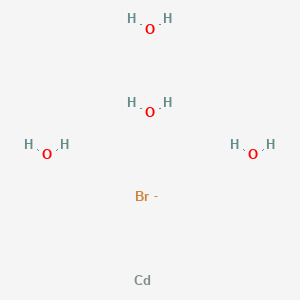
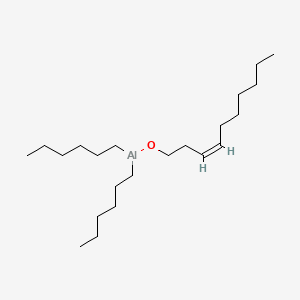
![[S-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13779482.png)
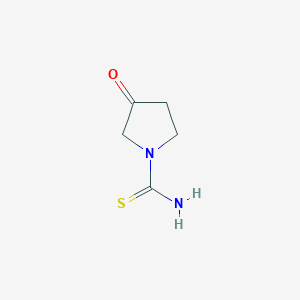

![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/structure/B13779494.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)
